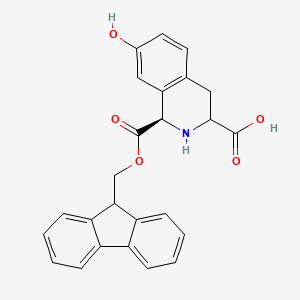
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: is a chemical compound with the molecular formula C25H21NO5 and a molecular weight of 415.40 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (FMOC) group. The process includes several steps:
Protection of the amino group: The amino group is protected using FMOC chloride in the presence of a base such as sodium carbonate.
Hydroxylation: The hydroxyl group is introduced at the 7th position using a suitable hydroxylating agent.
Cyclization: The cyclization of the intermediate compounds to form the tetrahydroisoquinoline ring structure.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
FMOC-7-HYDROXY-(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound with similar properties but different stereochemistry.
FMOC-7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: Without the specific ® or (S) configuration, this compound has similar chemical properties but may exhibit different biological activities.
Uniqueness: FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific ® configuration, which can result in different biological activities and binding affinities compared to its (S) enantiomer and other similar compounds.
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c27-15-10-9-14-11-22(24(28)29)26-23(20(14)12-15)25(30)31-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,12,21-23,26-27H,11,13H2,(H,28,29)/t22?,23-/m1/s1 |
InChI Key |
IDCMPIIPATXNMJ-OZAIVSQSSA-N |
Isomeric SMILES |
C1C(N[C@H](C2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(NC(C2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
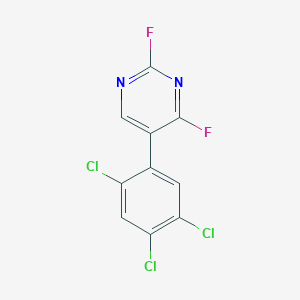

![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
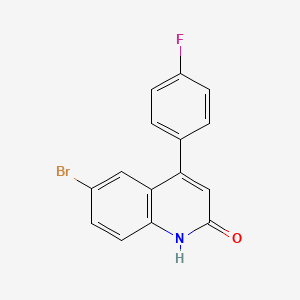
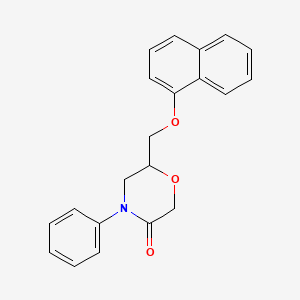


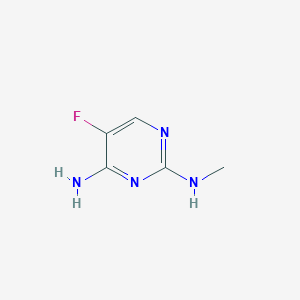
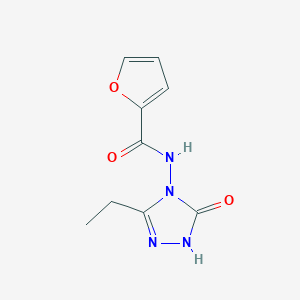
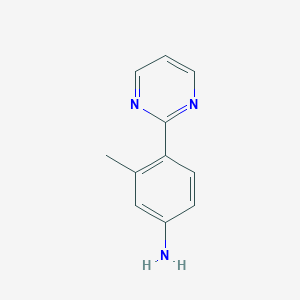
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


